molecular formula C14H19NO4 B8335234 Benzyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate

Benzyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate

Cat. No. B8335234
M. Wt: 265.30 g/mol
InChI Key: GYSTVZNTRDGINE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C14H19NO4 and its molecular weight is 265.30 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

benzyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate

InChI

InChI=1S/C14H19NO4/c16-9-12-6-7-15(8-13(12)17)14(18)19-10-11-4-2-1-3-5-11/h1-5,12-13,16-17H,6-10H2

InChI Key

GYSTVZNTRDGINE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(C1CO)O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of the 1-Benzyl-4-hydroxymethyl-piperidin-3-ol from Step 1 above (13.5 g) in methanol (450 mL) was hydrogenated at 50 psi over 20% palladium hydroxide on charcoal (10 g) for 48 h in three batches. The combined reaction mixtures were filtered and the filtrate evaporated to give an oil. This oil was dissolved in water (100 mL) and dioxane (100 mL), cooled to 5° C., and benzyl chloroformate (7.8 mL) was added slowly. 1M NaOH was added to maintain pH of 10–11. After 30 min, the cooling bath was removed and reaction mixture stirred for 30 min. The reaction mixture was concentrated to remove dioxane and the residue extracted with EtOAc (×3). The combined extracts were washed with brine, dried over anhydrous sodium sulfate and solvent evaporated to give a mixture of cis and trans products. Purified by flash column chromatography (80% EtOAc hexane to 5% MeOH EtOAc) gave the upper Rf cis isomer and the lower Rf trans isomer.
Quantity
0 (± 1) mol
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reactant
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450 mL
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solvent
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10 g
Type
catalyst
Reaction Step One
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reactant
Reaction Step Two
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0 (± 1) mol
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Reaction Step Three
Name
Quantity
100 mL
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Synthesis routes and methods II

Procedure details

A solution of the 1-benzyl-4-hydroxymethyl-piperidin-3-ol from Step 1 above (13.5 g) in methanol (450 mL) was hydrogenated at 50 psi over 20% palladium hydroxide on charcoal (10 g) for 48 h in three batches. The combined reaction mixtures were filtered and the filtrate evaporated to give an oil. This was dissolved in water (100 mL) and dioxane (100 mL), cooled to 5° C., and benzyl chloroformate (7.8 mL) was added slowly, with addition of 1M NaOH to maintain a pH of 10–11. After 30 min, the cooling bath was removed and reaction mixture stirred for 30 min. The reaction mixture was concentrated to remove dioxane and the residue extracted with EtOAc (×3). The combined extracts were washed with brine, dried over anhydrous sodium sulfate and solvent evaporated to give a mixture of cis and trans 3-hydroxy-4-hydroxymethyl-piperidine-1-carboxylic acid benzyl ester products. Purification by flash column chromatography (80% EtOAc hexane to 5% MeOH EtOAc) gave the upper Rf cis isomer (major) and the lower Rf trans isomer (minor).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step One
Quantity
7.8 mL
Type
reactant
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Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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trans 3-hydroxy-4-hydroxymethyl-piperidine-1-carboxylic acid benzyl ester
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0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

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